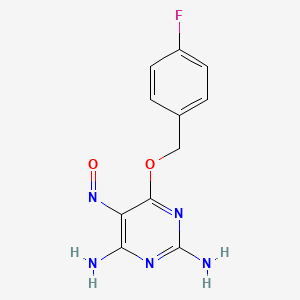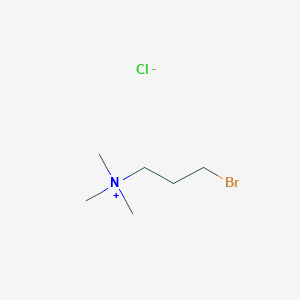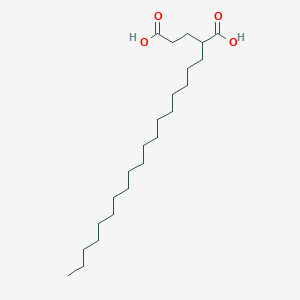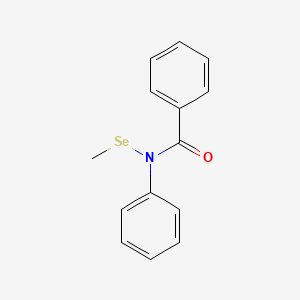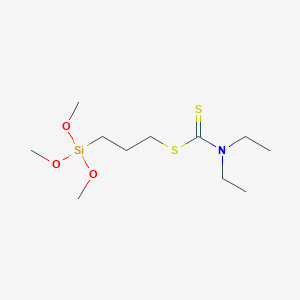
3-(Trimethoxysilyl)propyl diethylcarbamodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Trimethoxysilyl)propyl diethylcarbamodithioate is an organosilicon compound with the molecular formula C11H25NO3S2Si and a molecular weight of 311.54 g/mol . This compound is known for its unique chemical structure, which includes a trimethoxysilyl group and a diethylcarbamodithioate moiety. It is used in various applications, particularly in the field of materials science and surface modification.
Preparation Methods
The synthesis of 3-(Trimethoxysilyl)propyl diethylcarbamodithioate typically involves the reaction of 3-(Trimethoxysilyl)propylamine with diethylcarbamodithioic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of specialized equipment to handle the reagents and control the reaction parameters, such as temperature and pressure .
Chemical Reactions Analysis
3-(Trimethoxysilyl)propyl diethylcarbamodithioate undergoes various chemical reactions, including:
Hydrolysis: The trimethoxysilyl group can undergo hydrolysis in the presence of water, leading to the formation of silanol groups.
Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds, which are crucial in the formation of crosslinked networks.
Substitution: The diethylcarbamodithioate moiety can participate in substitution reactions with various electrophiles.
Common reagents used in these reactions include water for hydrolysis and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(Trimethoxysilyl)propyl diethylcarbamodithioate has a wide range of scientific research applications, including:
Surface Modification: It is used to modify the surface properties of materials, such as silica nanoparticles, to enhance their compatibility with organic matrices.
Polymer Chemistry: It serves as a coupling agent in the synthesis of polymer composites, improving the adhesion between inorganic fillers and organic polymers.
Biomedical Applications: The compound is used in the development of antimicrobial coatings and sealants, providing enhanced resistance to microbial colonization.
Nanotechnology: It is employed in the functionalization of carbon nanotubes and other nanomaterials to improve their dispersion and stability in various solvents.
Mechanism of Action
The mechanism of action of 3-(Trimethoxysilyl)propyl diethylcarbamodithioate involves the hydrolysis of the trimethoxysilyl group to form silanol groups, which can then condense to form siloxane bonds. These bonds are responsible for the crosslinking and adhesion properties of the compound. The diethylcarbamodithioate moiety can interact with various molecular targets, such as metal ions, through coordination bonds, enhancing the compound’s functionality in various applications .
Comparison with Similar Compounds
3-(Trimethoxysilyl)propyl diethylcarbamodithioate can be compared with other similar compounds, such as:
3-(Trimethoxysilyl)propyl methacrylate: This compound also contains a trimethoxysilyl group but has a methacrylate moiety instead of a diethylcarbamodithioate group.
(3-Glycidyloxypropyl)trimethoxysilane: This compound has a glycidyloxypropyl group and is used in the functionalization of various materials, including carbon nanotubes and silica nanoparticles.
3-(Diethylamino)propyl trimethoxysilane: This compound contains a diethylamino group and is used in the surface modification of materials to enhance their compatibility with organic matrices.
The uniqueness of this compound lies in its diethylcarbamodithioate moiety, which provides distinct chemical reactivity and functionality compared to other similar compounds.
Properties
CAS No. |
143673-96-5 |
|---|---|
Molecular Formula |
C11H25NO3S2Si |
Molecular Weight |
311.5 g/mol |
IUPAC Name |
3-trimethoxysilylpropyl N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C11H25NO3S2Si/c1-6-12(7-2)11(16)17-9-8-10-18(13-3,14-4)15-5/h6-10H2,1-5H3 |
InChI Key |
XQLIERJPTOWFJX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=S)SCCC[Si](OC)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phosphonic acid, [2-[(methylsulfonyl)oxy]-3-phenylpropyl]-, diethyl ester](/img/structure/B12557138.png)

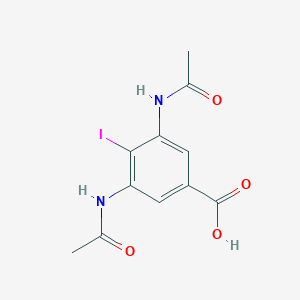
![2,2'-Disulfanediylbis{5-[(butoxymethyl)sulfanyl]-1,3,4-thiadiazole}](/img/structure/B12557146.png)
![{4-[(2-Hydroxypropanoyl)oxy]phenyl}(dimethyl)sulfanium chloride](/img/structure/B12557157.png)
![1H-Pyrazolo[3,4-c]quinoline-1,4(2H)-dione, 3,5-dihydro-2-methyl-](/img/structure/B12557174.png)
![8-(2-Cyanoethyl)-2-oxo-8-azabicyclo[3.2.1]oct-3-ene-6-carbonitrile](/img/structure/B12557175.png)
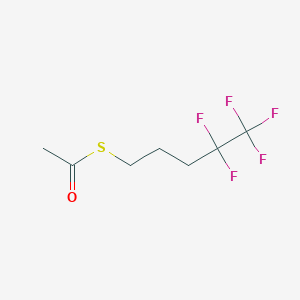
![3-[2-(Benzyloxy)-4-methoxyphenyl]propanoic acid](/img/structure/B12557182.png)
